molecular formula C11H20N2 B14247086 2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 460365-24-6

2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B14247086
CAS No.: 460365-24-6
M. Wt: 180.29 g/mol
InChI Key: NXQVEEJOPBAEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above could potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitrogen atoms or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the cyclohexyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the bicyclic structure can participate in hydrogen bonding or other interactions, influencing the compound’s activity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its cyclohexyl substitution, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

CAS No.

460365-24-6

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-cyclohexyl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H20N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h9-12H,1-8H2

InChI Key

NXQVEEJOPBAEFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3CC2CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.